molecular formula C14H12N4O2S B5564402 5-(2-furyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(2-furyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5564402
M. Wt: 300.34 g/mol
InChI Key: OCUOJWCVAXLICN-OQLLNIDSSA-N
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Description

5-(2-furyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and possesses unique properties that make it a promising candidate for use in different scientific research applications.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized compounds similar to 5-(2-furyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, focusing on their spectroscopic properties, reactivity, and biological evaluation. For instance, Pillai et al. (2019) reported the synthesis, spectroscopic characterization, and evaluation of antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds displayed significant inhibitory potentials, showcasing the compound's relevance in medicinal chemistry and drug discovery (Pillai et al., 2019).

Anticancer Evaluation

Some derivatives of the compound have been synthesized and evaluated for their anticancer activity. Bekircan et al. (2008) conducted a study on new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, screening them against a panel of cancer cell lines. The study highlights the potential of such compounds in developing novel therapies for various cancer types (Bekircan et al., 2008).

Biological Activities

The compound and its derivatives have shown a range of biological activities, including antimicrobial and antifungal properties. For example, research by Bektaş et al. (2010) on new 1,2,4-triazole derivatives demonstrated good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

In addition to biological activities, some studies have focused on the application of triazole derivatives as corrosion inhibitors, indicating their utility in material science and industrial applications. Ansari et al. (2014) explored Schiff’s bases of triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, revealing high efficiency in protecting metal surfaces (Ansari et al., 2014).

properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-19-11-6-4-10(5-7-11)9-15-18-13(16-17-14(18)21)12-3-2-8-20-12/h2-9H,1H3,(H,17,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUOJWCVAXLICN-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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